Ethyl 2-(4-bromopyridin-3-yl)acetate
Description
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
ethyl 2-(4-bromopyridin-3-yl)acetate |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)5-7-6-11-4-3-8(7)10/h3-4,6H,2,5H2,1H3 |
InChI Key |
OWKUWSKVXSATGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CN=C1)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound primarily involves the functionalization of pyridine derivatives via bromination and esterification steps. The key synthetic challenge is the selective bromination at the 4-position of the pyridine ring while preserving the acetate functionality.
Synthetic Routes and Reaction Conditions
There are several documented approaches to synthesize this compound, which include:
Route 1: Bromination of Ethyl 2-(pyridin-3-yl)acetate
This method involves the selective bromination of the pyridine ring in ethyl 2-(pyridin-3-yl)acetate using brominating agents such as bromine (Br2), N-bromosuccinimide (NBS), or phosphorus oxybromide (POBr3) under controlled conditions. The reaction is typically conducted in an organic solvent such as dichloromethane, chloroform, or polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 50 °C to 120 °C.
The bromination is usually regioselective for the 4-position due to electronic and steric effects of the pyridine ring and the acetate substituent. The reaction is often catalyzed or initiated by radical initiators such as azobisisobutyronitrile (AIBN) when NBS is used.
Route 2: Bromination of 4-pyridylacetic acid followed by Esterification
In this approach, 4-pyridylacetic acid is first brominated at the 4-position using NBS or other brominating agents under reflux conditions. The resulting 4-bromo-3-pyridylacetic acid is then esterified with ethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) or via Fischer esterification to yield this compound.
Route 3: Direct Coupling Reactions
Modern synthetic methods may employ palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura coupling) starting from halogenated pyridine derivatives and ethyl acetate-containing boronic acids or esters. However, this method is less common for this specific compound but is applicable for related derivatives.
Typical Reaction Conditions Summary
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Bromination | Bromine, NBS, or POBr3; AIBN (initiator) | DCM, chloroform, DMF, or DMSO | 50–120 °C | Controlled addition to avoid over-bromination |
| Esterification | Ethanol + acid catalyst (H2SO4, p-TsOH) | Ethanol or refluxing solvent | Reflux (~78 °C) | Fischer esterification or alternative methods |
| Work-up and Purification | Extraction, washing, drying, chromatography | Ethyl acetate, water | Ambient | Purification by column or recrystallization |
Industrial Production Considerations
In industrial settings, the synthesis of this compound often utilizes continuous flow reactors to optimize reaction control, safety, and scalability. Automated systems enable precise control over reagent addition, temperature, and reaction time, which enhances yield and purity. Quality control is typically performed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure batch consistency.
Reaction Mechanism and Analysis
Bromination Mechanism
The bromination of the pyridine ring generally proceeds via electrophilic aromatic substitution or radical substitution depending on the brominating agent used. NBS in the presence of radical initiators favors radical bromination at the benzylic or activated positions, while bromine or phosphorus oxybromide reagents favor electrophilic substitution on the aromatic ring.
Esterification Mechanism
Esterification follows the classic acid-catalyzed nucleophilic acyl substitution, where the carboxylic acid group is protonated, making it more electrophilic and susceptible to nucleophilic attack by ethanol, followed by dehydration to form the ester bond.
Summary Table of Preparation Methods
| Method | Starting Material | Brominating Agent | Solvent(s) | Temperature Range | Key Notes |
|---|---|---|---|---|---|
| Bromination of ester | Ethyl 2-(pyridin-3-yl)acetate | Br2, NBS, POBr3 | DCM, DMF, DMSO | 50–120 °C | Regioselective bromination at 4-position |
| Bromination + Esterification | 4-pyridylacetic acid | NBS, Br2 | Ethanol (for esterification) | Reflux (~78 °C) | Two-step process, bromination then esterification |
| Coupling reactions | Halogenated pyridine derivatives | Pd catalysts, boronic acids | THF, DMF | 50–100 °C | Less common for this compound, more for analogues |
Research Findings and Applications
This compound is widely used as an intermediate in the synthesis of pharmacologically active compounds. Its bromine substituent allows for further functionalization via nucleophilic substitution or cross-coupling reactions, enabling the development of diverse derivatives with potential biological activities.
Studies have demonstrated that derivatives of this compound exhibit antimicrobial, enzyme inhibitory, and receptor-binding properties, making it valuable in drug discovery and agrochemical research.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-bromopyridin-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyridine ring can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 4-aminopyridine or 4-thiopyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxide derivatives.
Hydrolysis Products: Hydrolysis results in the formation of 4-bromopyridine-3-acetic acid.
Scientific Research Applications
Ethyl 2-(4-bromopyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic agents often involves this compound as a precursor or intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromopyridin-3-yl)acetate largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The bromine atom and ester group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its application, such as drug development or biochemical research.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Observations:
Positional Isomerism : Ethyl 2-(4-bromopyridin-3-yl)acetate differs from its 2-bromo (e.g., CAS 1060814-91-6) and 3-bromo analogues in the pyridine substitution pattern. These positional changes significantly alter electronic properties and steric hindrance, impacting reactivity and binding in synthetic applications .
Heterocyclic vs.
Electron-Withdrawing Groups : Compounds like Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate (Cl and CF₃ substituents) show higher predicted acidity (pKa ~9.15) compared to brominated analogues, suggesting stronger electron-withdrawing effects .
Physicochemical and Crystallographic Properties
- The bromine atom’s size and polarizability likely enhance crystal packing efficiency.
- Density and Solubility: Predicted densities for trifluoromethyl-substituted analogues (~1.386 g/cm³) suggest that brominated pyridine esters may have higher densities than non-halogenated counterparts due to increased molecular weight.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Ethyl 2-(4-bromopyridin-3-yl)acetate, and how can reaction conditions be optimized for yield?
- Methodology :
- Bromination-Esterification Route : Brominate 4-pyridylacetic acid using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator under reflux in a solvent like CCl₄ or CHCl₃. Subsequent esterification with ethanol in the presence of H₂SO₄ or DCC/DMAP yields the target compound .
- One-Pot Multicomponent Reactions : Adapt methods from analogous pyridine derivatives (e.g., refluxing with ethyl cyanoacetate, aldehydes, and ammonium acetate in ethanol for 10–20 hours, followed by crystallization) .
- Optimization : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (DMF/ethanol mixtures) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) to confirm ester groups, pyridine ring substitution, and bromine position. Compare with databases like PubChem .
- Mass Spectrometry : High-resolution ESI-MS or GC-MS to verify molecular ion peaks (e.g., m/z 244.09 for [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals (e.g., from ethyl acetate/petroleum ether) and analyze using SHELXL/ORTEP-3 .
Advanced Research Questions
Q. How can crystallographic refinement resolve structural ambiguities in this compound derivatives?
- Methodology :
- Data Collection : Use Mo Kα radiation (λ = 0.71075 Å) for single-crystal X-ray diffraction. Collect data up to 2θ > 50° to ensure high resolution .
- Refinement with SHELXL : Apply anisotropic displacement parameters for non-H atoms. Use the TWIN/BASF commands for twinned crystals. Final R1 values should be < 0.05 for high-quality datasets .
- Validation : Cross-check bond lengths/angles against similar structures in the Cambridge Structural Database (CSD). Use PLATON to detect voids or disorder .
Q. What is the impact of halogen substitution (e.g., Br vs. Cl) on the reactivity and bioactivity of pyridine acetate derivatives?
- Methodology :
- Comparative Synthesis : Synthesize analogs (e.g., Ethyl 2-(3-chloropyridin-4-yl)acetate) using analogous halogenation protocols. Compare yields and reaction kinetics .
- Biological Assays : Test anticancer activity (e.g., IC₅₀ in MTT assays) and compare with brominated analogs. Bromine’s larger atomic radius may enhance π-stacking in enzyme active sites .
- DFT Calculations : Model electronic effects (e.g., Hammett σ values) to predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. How can side reactions during synthesis (e.g., dehalogenation or ester hydrolysis) be minimized?
- Methodology :
- Reaction Condition Control : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis. Optimize temperature (e.g., 0°C for acyl chloride formation) .
- Catalyst Selection : Employ Pd catalysts with bulky ligands (e.g., SPhos) to suppress β-hydride elimination in coupling reactions .
- Purification Strategies : Use flash chromatography with gradient elution (e.g., 5–30% ethyl acetate in hexane) to separate byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
